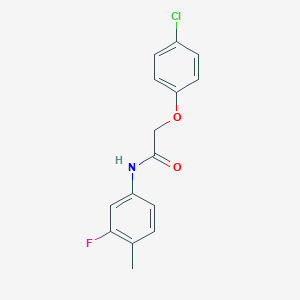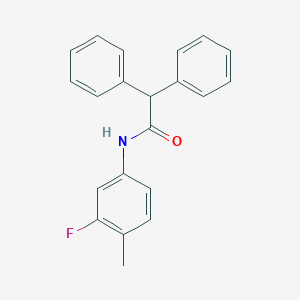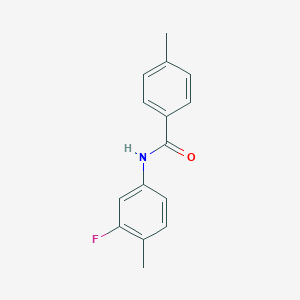![molecular formula C17H21Cl2NO2 B324439 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B324439.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound It is characterized by the presence of a cyclohexene ring, a dichlorophenoxy group, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the ethyl group: The ethyl group can be introduced via alkylation reactions.
Introduction of the dichlorophenoxy group: This step involves the reaction of a suitable phenol derivative with chlorinating agents to form the dichlorophenoxy group.
Formation of the propanamide moiety: The final step involves the reaction of the intermediate compound with propanoyl chloride to form the propanamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacological studies.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating biochemical pathways, or affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-cyclohex-1-en-1-ylethyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(2-cyclohex-1-en-1-ylethyl)-2-(2,4-dichlorophenoxy)butanamide
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide may have unique properties compared to similar compounds due to differences in the length of the carbon chain or the presence of specific functional groups
Eigenschaften
Molekularformel |
C17H21Cl2NO2 |
|---|---|
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C17H21Cl2NO2/c1-12(22-16-8-7-14(18)11-15(16)19)17(21)20-10-9-13-5-3-2-4-6-13/h5,7-8,11-12H,2-4,6,9-10H2,1H3,(H,20,21) |
InChI-Schlüssel |
GZKIOEGCTTVCAF-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCC1=CCCCC1)OC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC(C(=O)NCCC1=CCCCC1)OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(4-methoxyphenyl)-N-(2'-{[(4-methoxyphenyl)acetyl]amino}[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B324376.png)
![N,N'-2,2'-biphenyldiylbis[2-(2-methylphenoxy)acetamide]](/img/structure/B324377.png)
![N,N'-2,2'-biphenyldiylbis[2-(4-methylphenoxy)acetamide]](/img/structure/B324378.png)
![N-[2'-(propionylamino)[1,1'-biphenyl]-2-yl]propanamide](/img/structure/B324379.png)
